molecular formula C20H19FN6O2S B2667468 N-(3-((4-fluorophenethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1798675-11-2

N-(3-((4-fluorophenethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2667468
CAS No.: 1798675-11-2
M. Wt: 426.47
InChI Key: XFMSVSFFURUPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-((4-fluorophenethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic small molecule designed for research purposes, integrating a quinoxaline core with a 1-methyl-1H-pyrazole-4-sulfonamide pharmacophore. This structural class is of significant interest in medicinal chemistry and chemical biology, particularly in the discovery and development of targeted cancer therapies. Compounds featuring the quinoxaline scaffold are frequently investigated for their potent antiproliferative activities and their ability to interact with key oncogenic kinases. The inclusion of the 1-methyl-1H-pyrazole-4-sulfonamide moiety is a strategic feature, as pyrazole sulfonamides are recognized as versatile building blocks in the synthesis of pharmaceutically active agents and are known to contribute to improved physicochemical properties and membrane penetration in related molecules . Mechanistically, this compound is hypothesized to function as a kinase inhibitor. Research on analogous quinazoline and quinoxaline derivatives has demonstrated their potential as selective, orally active inhibitors of critical cell cycle regulators such as Aurora kinase B (AURKB) . Furthermore, related pyrazole-sulfonamide hybrids are actively studied for their in vitro antiproliferative activity against various human cancer cell lines, making them valuable tools for structure-activity relationship (SAR) studies . The specific incorporation of a 4-fluorophenethylamino side chain is a common medicinal chemistry strategy to optimize target binding affinity and metabolic stability. This reagent is intended for non-clinical research applications only, including but not limited to: investigation of kinase signaling pathways, in vitro screening for anticancer agents, and the development of novel targeted therapies. It is supplied for use by qualified research professionals in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3-[2-(4-fluorophenyl)ethylamino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2S/c1-27-13-16(12-23-27)30(28,29)26-20-19(24-17-4-2-3-5-18(17)25-20)22-11-10-14-6-8-15(21)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMSVSFFURUPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-((4-fluorophenethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and its biological implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H19FN4O2S\text{C}_{17}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{2}\text{S}

This compound features a pyrazole ring, a sulfonamide group, and a quinoxaline moiety, contributing to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including sulfonamides. For instance, a series of pyrazole-4-sulfonamide derivatives demonstrated significant in vitro activity against various cancer cell lines, including U937 cells. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo Luminescent assay, indicating that these compounds could effectively inhibit cancer cell proliferation without exhibiting significant cytotoxicity at lower concentrations .

Anti-inflammatory and Antioxidant Properties

Molecular docking studies have indicated that compounds similar to this compound possess anti-inflammatory and antioxidant properties. These compounds can interact with specific molecular targets involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrase and other key enzymes, which may play a role in its anticancer and anti-inflammatory activities. Additionally, the presence of the quinoxaline moiety enhances its ability to bind to biological targets, further supporting its pharmacological potential.

Synthesis Methods

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate hydrazines with carbonyl compounds to form the pyrazole nucleus.
  • Sulfonamide Formation : The introduction of the sulfonamide group is achieved through the reaction of sulfonyl chlorides with amines.
  • Quinoxaline Integration : Finally, coupling reactions are employed to attach the quinoxaline moiety, often utilizing coupling agents or catalysts to facilitate the reaction.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Activity : A study evaluated various pyrazole derivatives against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in low micromolar ranges, demonstrating strong anticancer potential .
  • Inflammatory Disease Models : In animal models of inflammation, compounds structurally related to this compound showed reduced markers of inflammation and oxidative stress, suggesting their potential as therapeutic agents .

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